Biochemical Selectivity for FGFR1–3 Over FGFR4 and VEGFR2
Infigratinib (BGJ-398) demonstrates a high degree of selectivity for FGFR1–3 compared to FGFR4 and the closely related kinase VEGFR2 (KDR). In cell-free assays, the compound is >40-fold selective for FGFR1, FGFR2, and FGFR3 over both FGFR4 (IC50 = 60 nM) and VEGFR2 (IC50 = 180 nM) [1]. This contrasts with pan-FGFR inhibitors like erdafitinib, which potently inhibit FGFR4 (IC50 = 5.7 nM) [2]. Sparing FGFR4 and VEGFR2 may reduce off-target effects, such as hyperphosphatemia, a common dose-limiting toxicity of pan-FGFR inhibition [3].
| Evidence Dimension | Biochemical Selectivity Ratio (Fold-Selectivity) |
|---|---|
| Target Compound Data | >40-fold for FGFR1-3 vs. FGFR4 and VEGFR2 |
| Comparator Or Baseline | Erdafitinib (JNJ-42756493): No significant selectivity for FGFR4 (IC50 = 5.7 nM). |
| Quantified Difference | BGJ-398 is >10-fold more selective against FGFR4 than erdafitinib. |
| Conditions | Cell-free enzymatic kinase assays using recombinant FGFR and VEGFR2 kinase domains. |
Why This Matters
Procurement of BGJ-398 is justified for experiments requiring potent FGFR1–3 blockade while minimizing confounding effects from FGFR4 or VEGFR2 inhibition.
- [1] Guagnano V, et al. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. J Med Chem. 2011;54(20):7066-7083. View Source
- [2] Dai S, et al. A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality. Acta Pharm. 2024;74(1):1-36. View Source
- [3] Kommalapati A, Tella SH, Borad M, Javle M, Mahipal A. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers (Basel). 2021;13(12):2968. View Source
